molecular formula C21H22FN3O4 B11012298 Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(3-fluorophenyl)carbonyl]amino}phenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11012298
M. Wt: 399.4 g/mol
InChI Key: XYARZGHPNVSXND-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrazinecarboxylate core with fluorobenzoyl and aminobenzoyl substituents, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydropyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzoyl Group: This is achieved through a nucleophilic substitution reaction using a fluorobenzoyl chloride derivative.

    Attachment of the Aminobenzoyl Group: This step involves the coupling of the aminobenzoyl moiety to the tetrahydropyrazine core, often using peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s fluorobenzoyl and aminobenzoyl groups play crucial roles in binding to target proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{2-[(2-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-{2-[(4-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
  • ETHYL 4-{2-[(3-METHYLBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Uniqueness

ETHYL 4-{2-[(3-FLUOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the benzoyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 4-[2-[(3-fluorobenzoyl)amino]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H22FN3O4/c1-2-29-21(28)25-12-10-24(11-13-25)20(27)17-8-3-4-9-18(17)23-19(26)15-6-5-7-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H,23,26)

InChI Key

XYARZGHPNVSXND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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